molecular formula C18H17N3O B2577500 4-(2-Phenylquinazolin-4-yl)morpholine CAS No. 307544-21-4

4-(2-Phenylquinazolin-4-yl)morpholine

Cat. No. B2577500
CAS RN: 307544-21-4
M. Wt: 291.354
InChI Key: LELHZGOHVCQBJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Phenylquinazolin-4-yl)morpholine involves the condensation of appropriate precursors. For example, one synthetic route reported in the literature involves the reaction of an amino alcohol with an α-haloacid chloride, followed by cyclization and reduction reactions. This methodology yields various substituted morpholines, including our target compound .


Molecular Structure Analysis

The solid-state crystal structure of This compound has been investigated using single-crystal X-ray diffraction (SCXRD). Additionally, Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal lattice. The compound’s shape and properties within its crystalline environment are visualized through this approach. Notably, the morpholine radical has been observed and characterized at room temperature .


Chemical Reactions Analysis

One notable electrochemical reaction involves quinoline N-oxides and morpholine, catalyzed by copper acetate. This process generates 4-aminoquinoline N-oxides or 2-aminoquinoline N-oxides, depending on the solvent used. With increased electricity, the product undergoes deoxygenation to form aminoquinolines. The reaction conditions are mild, and morpholine serves as a versatile starting material .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Fathalla, Pazdera, and Marek (2002) describe a domino-reaction for synthesizing various derivatives of 4-(2-Phenylquinazolin-4-yl)morpholine. They explored reversible reactions yielding different compounds and used spectroscopy and x-ray for identification (Fathalla, Pazdera, & Marek, 2002).
  • Another study by the same authors in 2002 examined the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide with various electrophiles and nucleophiles, revealing multiple product derivatives (Fathalla, Pazdera, Čajan, & Marek, 2002).

Biological and Pharmacological Applications

  • Dravyakar et al. (2019) developed novel 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives and evaluated them for their analgesic, anti-inflammatory activity, and COX-2 receptor selectivity. The study found compound 5d significantly potent in these aspects, suggesting potential in pain management (Dravyakar et al., 2019).
  • Idhayadhulla et al. (2014) synthesized 2-(phenyl)-2-(morpholin-4-yl)- N -phenylacetamide derivatives, which were tested for antimicrobial activity. One of the compounds showed high antibacterial activity against Streptococcus epidermidis (Idhayadhulla et al., 2014).
  • A study by Bushuieva et al. (2022) investigated the mutagenic effects and predicted carcinogenicity of a morpholine compound. The results indicated pronounced cytogenetic effects and suggested further research for potential use in antifungal drug development (Bushuieva et al., 2022).
  • Hayakawa et al. (2006) synthesized a series of 4-morpholino-2-phenylquinazolines as inhibitors of PI3 kinase p110alpha, finding some derivatives potent and selective, indicating potential as cancer therapeutics (Hayakawa et al., 2006).

properties

IUPAC Name

4-(2-phenylquinazolin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-19-16-9-5-4-8-15(16)18(20-17)21-10-12-22-13-11-21/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELHZGOHVCQBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307544-21-4
Record name 4-(4-MORPHOLINYL)-2-PHENYLQUINAZOLINE
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